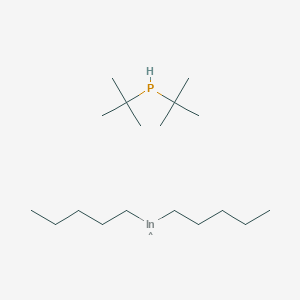
Di-tert-butylphosphane--dipentylindiganyl (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butylphosphane–dipentylindiganyl (1/1) is a compound that features a combination of phosphane and indiganyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dipentylindiganyl (1/1) typically involves the reaction of di-tert-butylphosphine with a suitable indiganyl precursor. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include hexanes and other non-polar solvents .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
Di-tert-butylphosphane–dipentylindiganyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include phosphine oxides, reduced phosphines, and substituted derivatives. These products can have different chemical and physical properties compared to the parent compound .
科学研究应用
Di-tert-butylphosphane–dipentylindiganyl (1/1) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential biological activities, including its role as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves its interaction with molecular targets through its phosphane and indiganyl groups. The compound can coordinate with metal centers, facilitating catalytic processes. It can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .
相似化合物的比较
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphane functionality but without the indiganyl group.
Di-tert-butylphosphino-biphenyl: Another compound with a similar phosphane group but different aromatic substituents.
Di-tert-butylphosphino-binaphthyl: A compound with a binaphthyl backbone and di-tert-butylphosphine groups.
Uniqueness
Di-tert-butylphosphane–dipentylindiganyl (1/1) is unique due to the presence of both phosphane and indiganyl groups, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical and biological applications .
属性
CAS 编号 |
189151-41-5 |
|---|---|
分子式 |
C18H41InP |
分子量 |
403.3 g/mol |
InChI |
InChI=1S/C8H19P.2C5H11.In/c1-7(2,3)9-8(4,5)6;2*1-3-5-4-2;/h9H,1-6H3;2*1,3-5H2,2H3; |
InChI 键 |
HJABEGDOIDVGTD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[In]CCCCC.CC(C)(C)PC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


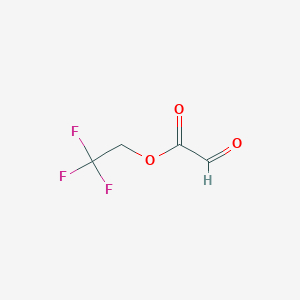
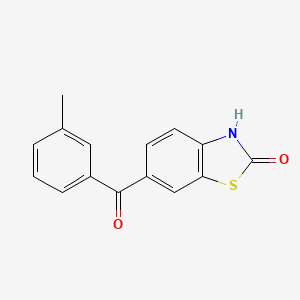
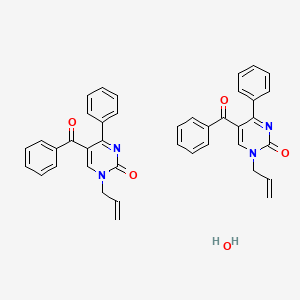
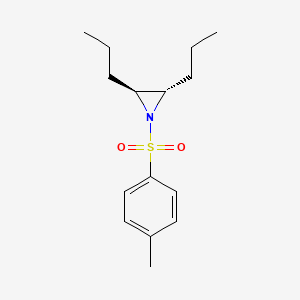
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
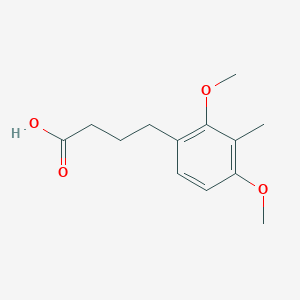
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
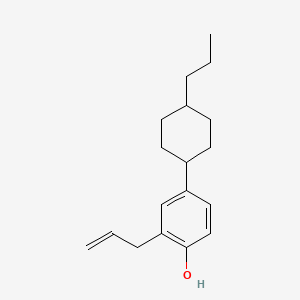
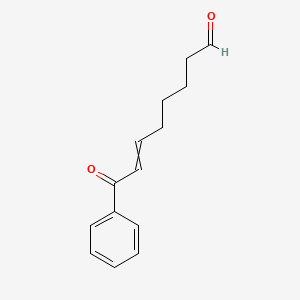
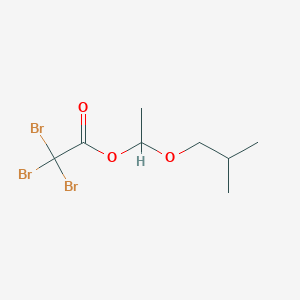
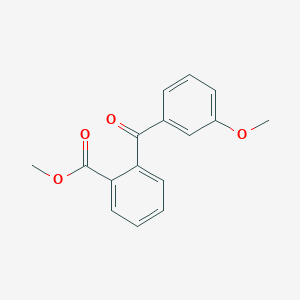
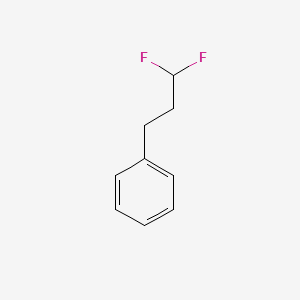
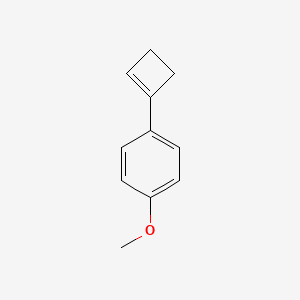
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
